20-Oxo-12,20-Dideoxyphorbol 13-Phenylacetate
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Overview
Description
20-Oxo-12,20-Dideoxyphorbol 13-Phenylacetate: is a synthetic compound with the molecular formula C23H32O6 and a molecular weight of 464.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20-Oxo-12,20-Dideoxyphorbol 13-Phenylacetate typically involves multiple steps, including the protection and deprotection of functional groups, oxidation, and esterification reactions. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product. Common reagents used in the synthesis include oxidizing agents, protecting groups, and phenylacetic acid for esterification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness, scalability, and compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
20-Oxo-12,20-Dideoxyphorbol 13-Phenylacetate undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of alcohol groups can yield ketones or aldehydes, while reduction of carbonyl groups can produce primary or secondary alcohols.
Scientific Research Applications
20-Oxo-12,20-Dideoxyphorbol 13-Phenylacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 20-Oxo-12,20-Dideoxyphorbol 13-Phenylacetate involves its interaction with specific molecular targets and pathways. The compound can modulate various cellular processes by binding to receptors or enzymes, thereby influencing signaling pathways and gene expression. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating inflammatory and cancer-related pathways .
Comparison with Similar Compounds
Similar Compounds
Phorbol 12-myristate 13-acetate (PMA): A well-known phorbol ester with potent biological activity.
12-O-Tetradecanoylphorbol-13-acetate (TPA): Another phorbol ester used in research for its tumor-promoting properties.
Uniqueness
20-Oxo-12,20-Dideoxyphorbol 13-Phenylacetate is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Unlike other phorbol esters, this compound has been modified to enhance its stability and reduce potential side effects, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C28H32O6 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
[(1R,2S,6R,10S,11R,13S,15R)-8-formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate |
InChI |
InChI=1S/C28H32O6/c1-16-10-21-26(32,24(16)31)14-19(15-29)11-20-23-25(3,4)27(23,13-17(2)28(20,21)33)34-22(30)12-18-8-6-5-7-9-18/h5-11,15,17,20-21,23,32-33H,12-14H2,1-4H3/t17-,20+,21-,23-,26-,27+,28-/m1/s1 |
InChI Key |
HAHNPNWCBSJDSW-XASYBOBESA-N |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)C=O)O)C)O)OC(=O)CC5=CC=CC=C5 |
Canonical SMILES |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)C=O)O)C)O)OC(=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
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